![molecular formula C15H19NO6 B14370028 3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate CAS No. 93571-37-0](/img/structure/B14370028.png)
3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate is a complex organic compound that belongs to the class of glutarimide derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate typically involves multiple steps, starting from readily available raw materials. One common approach involves the use of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a starting material. This compound undergoes several reactions, including substitution, click reaction, and addition reaction, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of 3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to various biological effects, such as the inhibition of tumor cell migration .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other glutarimide derivatives such as:
- Cycloheximide
- 9-Methylstreptimidone
- Migrastatin
- Lactimidomycin
Uniqueness
What sets 3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate apart from these similar compounds is its unique structural features and specific biological activities.
Propriétés
Numéro CAS |
93571-37-0 |
|---|---|
Formule moléculaire |
C15H19NO6 |
Poids moléculaire |
309.31 g/mol |
Nom IUPAC |
[3-[2-(2,6-dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl] acetate |
InChI |
InChI=1S/C15H19NO6/c1-8(17)22-10-2-3-12(18)11(7-10)13(19)4-9-5-14(20)16-15(21)6-9/h9-11H,2-7H2,1H3,(H,16,20,21) |
Clé InChI |
SVJMSYJZWQVJKU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CCC(=O)C(C1)C(=O)CC2CC(=O)NC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


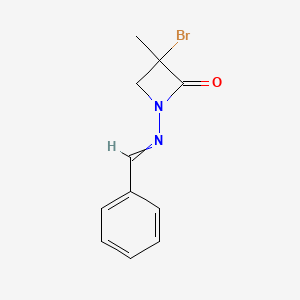
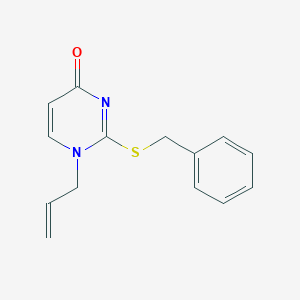
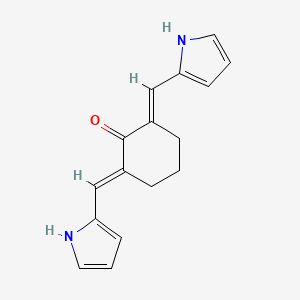
![Diethyl [1-(benzenesulfonyl)ethenyl]phosphonate](/img/structure/B14369982.png)
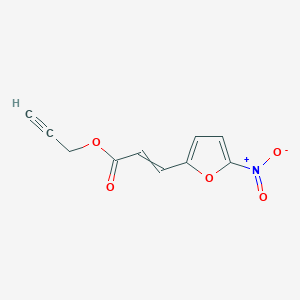
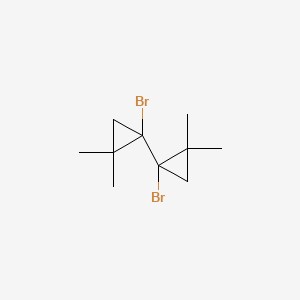

![N-[(2-amino-1-phenylethylidene)amino]-2,4-dinitroaniline](/img/structure/B14370003.png)
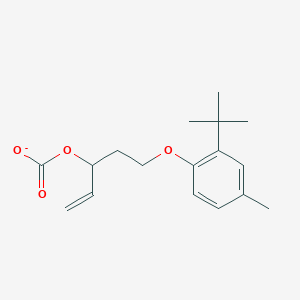
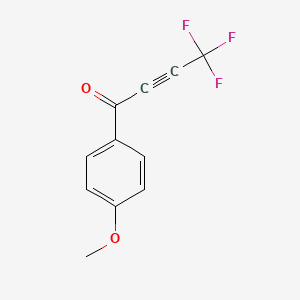
![Bis[2-(2-butoxyethoxy)ethyl] carbonate](/img/structure/B14370021.png)

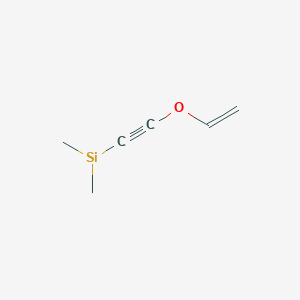
![3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one](/img/structure/B14370039.png)
